molecular formula C15H10ClFN2O3 B5705367 N-(2-chloro-5-nitrophenyl)-3-(4-fluorophenyl)acrylamide

N-(2-chloro-5-nitrophenyl)-3-(4-fluorophenyl)acrylamide

Cat. No. B5705367
M. Wt: 320.70 g/mol
InChI Key: SZJVRMCQZJHWFC-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-5-nitrophenyl)-3-(4-fluorophenyl)acrylamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is commonly referred to as CNFA, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of CNFA is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in various cellular processes. For example, CNFA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
CNFA has been shown to have various biochemical and physiological effects. For example, it has been shown to induce oxidative stress in cancer cells, leading to cell death. It has also been shown to inhibit the production of inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Additionally, CNFA has been shown to cross the blood-brain barrier, suggesting its potential as a treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using CNFA in lab experiments is its potential as a selective inhibitor of certain enzymes. This can be useful in studying the role of these enzymes in various cellular processes. However, one limitation of using CNFA is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are several future directions for research involving CNFA. One area of research that has shown promise is the development of CNFA derivatives with improved selectivity and efficacy. Additionally, further research is needed to fully understand the mechanism of action of CNFA and its potential applications in cancer treatment, antibacterial therapy, and neurological disorders. Further investigation into the toxicity of CNFA is also needed to ensure its safe use in lab experiments.

Synthesis Methods

The synthesis of CNFA can be achieved using various methods, including the reaction of 2-chloro-5-nitroaniline with 4-fluorobenzaldehyde in the presence of acetic acid and sodium acetate. Another method involves the reaction of 2-chloro-5-nitroaniline with 4-fluoroacetophenone in the presence of potassium carbonate and acetonitrile. Both methods have been used successfully to synthesize CNFA.

Scientific Research Applications

CNFA has been studied for its potential applications in scientific research. One area of research that has shown promise is cancer treatment. CNFA has been found to inhibit the growth of cancer cells in vitro, and it has also been shown to induce apoptosis in cancer cells. Other potential applications of CNFA include its use as an antibacterial agent, an anti-inflammatory agent, and a potential treatment for neurological disorders.

properties

IUPAC Name

(E)-N-(2-chloro-5-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O3/c16-13-7-6-12(19(21)22)9-14(13)18-15(20)8-3-10-1-4-11(17)5-2-10/h1-9H,(H,18,20)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJVRMCQZJHWFC-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2-chloro-5-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.